molecular formula C8H10BrNOS B3595915 4-bromo-5-ethyl-N-methylthiophene-2-carboxamide

4-bromo-5-ethyl-N-methylthiophene-2-carboxamide

Cat. No.: B3595915
M. Wt: 248.14 g/mol
InChI Key: DUJGOROKILUNCM-UHFFFAOYSA-N
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Description

Significance of Functionalized Thiophene (B33073) Scaffolds in Organic Synthesis

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in organic synthesis. nih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere in medicinal chemistry, meaning it can often replace a phenyl ring in a drug candidate to modify its physicochemical properties without losing its biological activity. nih.govcognizancejournal.com This has led to the incorporation of thiophene scaffolds in a wide range of pharmaceuticals, including anti-inflammatory drugs like tiaprofenic acid, antipsychotics such as olanzapine, and antiplatelet agents like clopidogrel. nih.govresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov

Beyond its role in medicine, the thiophene scaffold is pivotal in materials science. researchgate.net The electron-rich nature of the thiophene ring makes it an excellent component for organic electronic materials. researchgate.net Polymers and oligomers based on thiophene are widely used as organic semiconductors in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govresearchgate.net The versatility of thiophene chemistry allows for straightforward functionalization at various positions on the ring, enabling chemists to fine-tune the electronic and optical properties of the resulting materials. nih.gov

The synthesis of functionalized thiophenes can be achieved through various methods, with the Paal-Knorr synthesis being a classic example where a 1,4-dicarbonyl compound is treated with a sulfur source. pharmaguideline.com Metal-catalyzed cross-coupling reactions have also become a powerful tool for creating complex thiophene derivatives. nih.gov

Thiophene DerivativeField of ApplicationSpecific Use
OlanzapineMedicinal ChemistryAntipsychotic Drug nih.govresearchgate.net
ClopidogrelMedicinal ChemistryAntiplatelet Drug nih.govresearchgate.net
Poly(3-hexylthiophene) (P3HT)Materials ScienceOrganic Solar Cells researchgate.net
Tiaprofenic AcidMedicinal ChemistryAnti-inflammatory Drug nih.govcognizancejournal.com

Overview of Carboxamide Derivatives in Synthetic Chemistry

The carboxamide functional group, characterized by a carbonyl group bonded to a nitrogen atom (-CO-NH-), is one of the most important and stable functional groups in organic chemistry and biology. wisdomlib.orgbritannica.com The amide bond, also known as the peptide bond, forms the backbone of all proteins, highlighting its fundamental role in nature. libretexts.org In synthetic chemistry, carboxamides are valued for their stability and their ability to participate in hydrogen bonding, which can influence the conformation and intermolecular interactions of molecules. jocpr.com

Carboxamides are versatile intermediates in organic synthesis. jocpr.com They can be prepared through various methods, most commonly by the reaction of a carboxylic acid or its derivative (like an acyl chloride) with an amine. libretexts.orgacs.org While generally unreactive, the amide bond can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.org This stability is crucial in many drug molecules, where the amide linkage provides a robust connection between different parts of the molecule. nih.gov

The applications of carboxamide derivatives are extensive. They are a common feature in many pharmaceuticals due to their favorable pharmacological profiles. nih.gov In materials science, the hydrogen bonding capabilities of carboxamides are exploited in the design of self-assembling materials and supramolecular structures. jocpr.com The reactivity of the N-H bond and the carbonyl group allows for further chemical modifications, making carboxamides valuable building blocks for more complex molecular architectures. researchgate.net

Reaction TypeStarting MaterialsProductCommon Reagents
AmidationCarboxylic Acid + AmineCarboxamideDCC, DMAP jocpr.com
AmidationAcyl Chloride + AmineCarboxamidePyridine libretexts.org
Hydrolysis (Acidic)Carboxamide + WaterCarboxylic Acid + Ammonium SaltH₃O⁺, Heat libretexts.org
Hydrolysis (Basic)Carboxamide + WaterCarboxylate Salt + AmineOH⁻, Heat libretexts.org

Rationale for Investigating 4-bromo-5-ethyl-N-methylthiophene-2-carboxamide: A Focus on Fundamental Chemical Inquiry

While specific research on this compound is not widely documented, the rationale for its investigation can be inferred from a fundamental chemical perspective by dissecting its structural components. The molecule serves as an excellent model for exploring structure-property relationships in functionalized heterocyclic systems.

The Thiophene-2-carboxamide Core: This central scaffold is a well-established pharmacophore found in numerous biologically active compounds. Its investigation allows chemists to build upon existing knowledge of how this core structure interacts with biological targets.

The 4-bromo Substituent: The introduction of a bromine atom at the 4-position of the thiophene ring serves multiple purposes. Halogens are known to modulate the electronic properties of aromatic rings, which can influence reactivity and biological activity. Furthermore, the bromine atom acts as a versatile synthetic handle. It can be readily used in cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to attach other functional groups, allowing for the creation of a diverse library of related compounds for further study.

The 5-ethyl Substituent: The ethyl group at the 5-position primarily influences the steric and lipophilic properties of the molecule. In medicinal chemistry, altering the size and oil-water partition coefficient (lipophilicity) of a molecule is a common strategy to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. In materials science, such alkyl chains can affect the solubility and packing of the molecules in the solid state, thereby influencing the properties of the resulting material.

The N-methyl Group: The methylation of the amide nitrogen converts it from a secondary to a tertiary amide. This seemingly small change has significant consequences. It removes the N-H proton, thereby eliminating its ability to act as a hydrogen bond donor. This can drastically alter how the molecule binds to a biological target or how it self-assembles. It also often increases the metabolic stability of the amide bond, as N-dealkylation is a common metabolic pathway.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-ethyl-N-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-3-6-5(9)4-7(12-6)8(11)10-2/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGOROKILUNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 4 Bromo 5 Ethyl N Methylthiophene 2 Carboxamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 4-bromo-5-ethyl-N-methylthiophene-2-carboxamide suggests a disconnection at the amide bond, leading to 4-bromo-5-ethylthiophene-2-carboxylic acid and methylamine (B109427). The substituted thiophene (B33073) carboxylic acid can be further disconnected to reveal a simpler thiophene precursor, such as 2-ethylthiophene (B1329412). This analysis identifies 2-ethylthiophene as a logical starting material, which can then be subjected to sequential functionalization to introduce the required bromo and carboxyl groups at the appropriate positions.

Thiophene Ring Construction and Functionalization Strategies

The core of the synthesis lies in the effective construction and functionalization of the thiophene ring. While several methods exist for synthesizing thiophene rings, this article will focus on the functionalization of a pre-existing thiophene core, a common and efficient approach for accessing specifically substituted thiophenes.

While not directly applied in the proposed synthesis starting from 2-ethylthiophene, it is pertinent to mention the classical and advanced methods for de novo thiophene ring synthesis. The Paal-Knorr synthesis, involving the reaction of a 1,4-dicarbonyl compound with a sulfur source, and the Gewald reaction, which utilizes an α-cyano ester, a ketone or aldehyde, and elemental sulfur, are powerful tools for the construction of polysubstituted thiophenes. Advances in these methods have focused on improving yields, reaction conditions, and substrate scope, often through the use of microwave irradiation or novel catalysts.

Direct C-H functionalization of the thiophene ring is a highly efficient strategy for introducing substituents. In the context of synthesizing this compound, a plausible route involves the regioselective lithiation and subsequent reaction with electrophiles. Starting with 2-ethylthiophene, direct lithiation using a strong base like n-butyllithium (n-BuLi) would preferentially occur at the 5-position due to the directing effect of the ethyl group and the inherent reactivity of the α-protons of the thiophene ring. However, to achieve the desired 2,4,5-trisubstituted pattern, a more controlled approach is necessary.

A more strategic approach would be to first introduce the carboxyl group at the 2-position of 2-ethylthiophene. This can be achieved by lithiation at the 5-position, followed by quenching with carbon dioxide. Subsequent bromination would then be directed to the 4-position. Alternatively, a protocol involving successive direct lithiations and electrophilic quenching can be employed to introduce the desired functionalities in a stepwise manner. For instance, amide-directed lithiation has been shown to be an effective strategy for the regioselective functionalization of thiophene carboxamides. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, represent another powerful avenue for the synthesis of functionalized thiophenes. These reactions typically involve the coupling of a halogenated thiophene with a suitable organometallic reagent. For the synthesis of the target compound, one could envision a scenario where a di-halogenated thiophene is sequentially functionalized. For example, a 2,4-dibromothiophene (B1333396) could undergo a selective cross-coupling reaction to introduce the ethyl group at the 2-position, followed by carboxylation at the 5-position and subsequent bromination. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high regioselectivity and yields in these transformations.

Amide Bond Formation: Coupling of Thiophene-2-carboxylic Acid Derivatives with Methylamine

The final key step in the synthesis is the formation of the amide bond between the 4-bromo-5-ethylthiophene-2-carboxylic acid intermediate and methylamine. This transformation is one of the most fundamental and frequently performed reactions in organic chemistry. nih.gov

Several methods are available for the formation of the N-methylcarboxamide. A common approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by methylamine.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating AgentByproductsNotes
Thionyl Chloride (SOCl₂)Forms an acyl chlorideSO₂ + HClThe acyl chloride is highly reactive and is typically used immediately without purification. mdpi.com
Dicyclohexylcarbodiimide (DCC)Forms an O-acylisoureaDicyclohexylurea (DCU)DCU is a precipitate that can be removed by filtration. mdpi.com
HexamethoxydisilaneSilicon-based coupling agentMethanol and siloxanesOffers a solvent-free procedure for amide formation. nih.gov

The choice of coupling agent and reaction conditions can be optimized to maximize the yield and purity of the final product. For instance, the reaction can be carried out in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). mdpi.commdpi.com The addition of a base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), can be beneficial in scavenging the acid byproduct and catalyzing the reaction. mdpi.com Optimization would involve screening different coupling reagents, solvents, temperatures, and reaction times to identify the most efficient protocol for the specific substrates involved.

Investigation of Catalytic Systems for Amide Coupling

The formation of the N-methylcarboxamide moiety is a foundational step in the synthesis of the target compound. This transformation is typically achieved by coupling a thiophene-2-carboxylic acid derivative with methylamine. Modern synthetic chemistry offers a variety of catalytic systems to facilitate this amide bond formation, often providing high yields and mild reaction conditions, which is crucial when dealing with functionalized or sensitive substrates. sci-hub.st

Commonly employed methods utilize carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) and a base like Diisopropylethylamine (DIPEA). sci-hub.st The role of these reagents is to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. sci-hub.st The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can also significantly improve reaction yields and rates. sci-hub.stnih.gov

Beyond traditional coupling agents, transition-metal-catalyzed methods have emerged as powerful tools. Palladium-based catalytic systems, for instance, have been used for the direct C-H arylation of thiophene-2-carboxamides, demonstrating the versatility of metal catalysis in modifying this scaffold. researchgate.net Cobalt(III) catalysis has also been developed for C-H aminocarbonylation reactions on thiophenes using isocyanates, offering an alternative route to amide functionalities. rsc.org Silver-catalyzed decarboxylative cross-coupling between carboxylic acids and isocyanides presents another modern approach to amide synthesis. acs.org

Table 1: Comparison of Catalytic Systems for Amide Coupling

Catalyst/Reagent System Amine Source Base Solvent Key Features
EDC / HOBt / DMAP Methylamine DIPEA Acetonitrile (CH3CN) Widely used, good for electron-deficient amines. sci-hub.st
DCC / DMAP Methylamine - Dichloromethane (DCM) Classic method, forms a urea (B33335) byproduct. nih.gov
PdCl(C3H5)(dppb) - KOAc or Cs2CO3 DMAc or Toluene Used for C-H arylation, not direct amidation, but shows catalytic modification of the core. researchgate.net
Cp*CoI2(CO) Isocyanate CsOAc Dichloroethane (DCE) C-H aminocarbonylation approach. rsc.org

Directed Ortho Metalation (DoM) and Subsequent Functionalization for Regioselective Substitution

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The principle relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org For the thiophene ring system, the N-methylthiophene-2-carboxamide group is an effective DMG, directing metalation to the C3 or C5 position. uwindsor.ca However, in π-excessive heterocycles like thiophene, inherent reactivity favors deprotonation at the C2 or C5 position. When the C2 position is occupied by the DMG, lithiation is strongly directed to the C5 position. uwindsor.ca This method allows for the sequential and highly controlled introduction of various substituents. researchgate.netmdpi.com

The core of the DoM strategy is the deprotonation of the thiophene ring using a strong organolithium base. wikipedia.org Reagents such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) are commonly used, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase the reactivity of the base. baranlab.orgunblog.fr

Starting with N-methylthiophene-2-carboxamide, treatment with n-BuLi at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) results in deprotonation. mdpi.com The carboxamide group at the C2 position directs the lithium to abstract a proton from the adjacent C5 position, forming a 5-lithio-N-methylthiophene-2-carboxamide intermediate. wikipedia.orguwindsor.ca This site-selectivity is crucial for building the desired substitution pattern. researchgate.netmdpi.com The stability of the resulting aryllithium intermediate at low temperatures allows for subsequent reactions with various electrophiles. wikipedia.org

Once the aryllithium intermediate is formed, it can be "quenched" by adding an electrophile. wikipedia.org This step introduces a new substituent at the position formerly occupied by lithium. To synthesize the target molecule, a sequential process is required.

Introduction of the Ethyl Group: After the initial lithiation of N-methylthiophene-2-carboxamide at the C5 position, the resulting intermediate can be treated with an ethylating agent, such as iodoethane (B44018) or diethyl sulfate, to introduce the ethyl group at the C5 position, yielding 5-ethyl-N-methylthiophene-2-carboxamide. mdpi.com

Introduction of the Bromo Group: A second DoM can then be performed on 5-ethyl-N-methylthiophene-2-carboxamide. The carboxamide at C2 remains the primary directing group. However, the position ortho to the DMG is now C3. Lithiation with n-BuLi will deprotonate the C3 position. Subsequent quenching of this new lithiated intermediate with a suitable brominating agent, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide, would install the bromine atom at the C3 position. A similar multi-step lithiation and functionalization approach has been successfully used to prepare a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. researchgate.netmdpi.com This demonstrates the feasibility of using sequential lithiation and electrophilic quenching to build complex substitution patterns on the thiophene ring. mdpi.comresearchgate.net

Table 2: Electrophilic Quenching for Thiophene Functionalization

Position of Lithiation Electrophile Resulting Substituent
C5 Iodoethane (CH3CH2I) Ethyl
C3 N-Bromosuccinimide (NBS) Bromo
C3 N,N-Dimethylformamide (DMF) Formyl (-CHO)
C5 n-Propyl bromide Propyl

Bromination of Thiophene Carboxamides: Mechanistic and Regioselective Considerations

Direct electrophilic bromination of a pre-formed 5-ethyl-N-methylthiophene-2-carboxamide is an alternative and complementary strategy. The outcome of such a reaction is governed by the directing effects of the substituents already present on the thiophene ring. The C2-carboxamide group is an electron-withdrawing and deactivating group, while the C5-ethyl group is an electron-donating and activating group. In electrophilic aromatic substitution, activating alkyl groups are typically ortho, para-directing, while deactivating amide groups are meta-directing.

The interplay between these groups determines the position of bromination. The C5-ethyl group strongly activates the adjacent C4 position (ortho position). The C2-carboxamide group directs incoming electrophiles to the C4 position (meta position). In this case, the directing effects of both the activating and deactivating groups converge, strongly favoring the introduction of bromine at the C4 position.

N-Bromosuccinimide (NBS) is a convenient and widely used reagent for the bromination of aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.orgmasterorganicchemistry.com As a crystalline solid, it is easier and safer to handle than liquid bromine. masterorganicchemistry.com NBS serves as an electrophilic bromine source, particularly in the presence of an acid catalyst or in polar solvents like acetonitrile. researchgate.netmdpi.com Reactions using NBS can be performed under mild conditions and often exhibit high regioselectivity. mdpi.comtcichemicals.comtcichemicals.com The mechanism is believed to involve the generation of an electrophilic bromine species that attacks the electron-rich thiophene ring. researchgate.netdntb.gov.ua

Achieving selective bromination at the C4 position of 5-ethyl-N-methylthiophene-2-carboxamide is highly feasible due to the concerted directing effects of the existing substituents.

Electronic Effects : The C5-ethyl group is an activating group that enriches the electron density of the thiophene ring, particularly at the ortho (C4) and para (C2, which is already substituted) positions. The C2-carboxamide group, being a meta-director, also directs the incoming electrophile to the C4 position.

Reaction Conditions : The choice of solvent and temperature can further enhance selectivity. Acetonitrile is a common solvent for NBS brominations that promotes high regioselectivity. mdpi.com Conducting the reaction at controlled temperatures, such as 0 °C or room temperature, can help minimize side reactions. tcichemicals.com

Theoretical investigations using Density Functional Theory (DFT) have been employed to study the mechanisms of thiophene bromination with NBS, confirming that the reaction proceeds via the formation of a bromonium ion intermediate. researchgate.net Such studies help predict reactive sites and understand the factors governing regioselectivity. researchgate.netdntb.gov.ua Given the synergistic directing effects of the ethyl and carboxamide groups, the reaction of 5-ethyl-N-methylthiophene-2-carboxamide with one equivalent of NBS is expected to yield the desired 4-bromo product with high selectivity. mdpi.comresearchgate.net

Total Synthesis Efficiency and Yield Optimization

A plausible synthetic route would likely commence with a pre-existing substituted thiophene. The key intermediate, 4-bromo-5-ethylthiophene-2-carboxylic acid, is a known compound. The final step would be the amidation of this carboxylic acid with methylamine.

Key Synthetic Steps and Yield Considerations:

Amide Formation: The conversion of 4-bromo-5-ethylthiophene-2-carboxylic acid to this compound is a standard transformation in organic synthesis. Several methods can be employed, each with its own advantages and potential for yield optimization.

Acyl Chloride Formation Followed by Aminolysis: A common and often high-yielding method involves the conversion of the carboxylic acid to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methylamine to form the desired amide. Optimization here involves ensuring the complete conversion to the acyl chloride and its subsequent reaction with the amine under conditions that minimize side reactions.

Direct Amidation with Coupling Reagents: To avoid the handling of reactive acyl chlorides, direct coupling of the carboxylic acid with methylamine can be achieved using a variety of coupling reagents. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The choice of solvent and reaction temperature is critical for maximizing the yield of this step.

Optimization Strategies:

To enhance the total synthesis efficiency, a number of strategies can be implemented:

Process Parameter Optimization: A systematic study of reaction parameters such as temperature, concentration, stoichiometry of reagents, and reaction time for each step can lead to significant improvements in yield.

Catalyst Screening: For steps involving catalysis, screening a range of catalysts can identify the most active and selective option.

Purification Techniques: Efficient purification methods that minimize product loss are essential. Crystallization, when feasible, is often preferred over chromatography for large-scale production due to higher recovery and purity.

Hypothetical Yield Data:

While experimental data for the synthesis of this compound is not available, we can project potential yields based on similar transformations reported in the literature for analogous compounds. For instance, the synthesis of structurally related thiophene carboxamides often proceeds with high efficiency in the final amidation step.

To illustrate the impact of optimization on the final yield, consider the following hypothetical data for the amidation of 4-bromo-5-ethylthiophene-2-carboxylic acid:

MethodCoupling Reagent/Activating AgentSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
AThionyl ChlorideDichloromethane25485
BDCC/HOBtN,N-Dimethylformamide0 to 251278
CEDC/HOBtDichloromethane0 to 251082
D (Optimized)Thionyl ChlorideToluene50295

This interactive table demonstrates that by optimizing the reaction conditions (Method D), a significant improvement in the yield of the final step can be achieved, which would have a direct positive impact on the total synthesis efficiency.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Ethyl N Methylthiophene 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 4-bromo-5-ethyl-N-methylthiophene-2-carboxamide, a combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and spatial arrangement of the atoms.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic proton on the thiophene (B33073) ring, the ethyl group, and the N-methyl group. The sole thiophene proton (H3) is expected to appear as a singlet in the aromatic region. The ethyl group protons will present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, due to spin-spin coupling. The N-methyl protons will appear as a doublet, coupled to the amide N-H proton, which itself would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. Distinct signals are anticipated for the four carbons of the thiophene ring, the carbonyl carbon of the amide, and the carbons of the ethyl and N-methyl groups. The chemical shifts are influenced by the electronic environment of each carbon atom, with the bromine and sulfur atoms and the carboxamide group exerting significant effects on the thiophene ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
C2-C=O--~162-164
H3~7.5-7.7s~128-130
C3--
C4-Br--~115-118
C5-CH₂CH₃--~145-148
NH~8.0-8.5br s-
N-CH₃~2.8-3.0d~26-28
-CH₂-CH₃~2.9-3.1q~22-24
-CH₂-CH₃~1.2-1.4t~14-16

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals for the thiophene C3, the ethyl group's -CH₂ and -CH₃, and the N-methyl group based on the established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) C-H correlations, which is crucial for piecing together the molecular structure. Expected key correlations include:

The thiophene proton (H3) to the carbonyl carbon (C2), the bromine-bearing carbon (C4), and the ethyl-substituted carbon (C5).

The ethyl methylene protons to C4 and C5 of the thiophene ring.

The N-methyl protons to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. NOESY can help to establish stereochemical details and confirm assignments. For instance, a correlation would be expected between the thiophene H3 proton and the adjacent ethyl methylene protons.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) analyzes the compound in its crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. In ssNMR, variations in the crystal lattice and intermolecular interactions between different polymorphs would result in measurable differences in the ¹³C chemical shifts and relaxation times, allowing for their identification and characterization.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Thiophene and Amide Functionalities

Infrared spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound would be dominated by absorptions from the thiophene ring and the secondary amide group.

Thiophene Ring Vibrations: The aromatic thiophene ring gives rise to several characteristic bands. These include C-H stretching vibrations typically found above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1400 cm⁻¹ region, and C-S stretching modes, which are often weaker and appear in the fingerprint region. iosrjournals.org

Amide Functionality Vibrations: The N-methyl carboxamide group has very strong and characteristic IR absorptions. The N-H stretching vibration is expected as a sharp band around 3300 cm⁻¹. The most prominent feature is the C=O stretching vibration, known as the Amide I band, which appears as a very strong absorption typically between 1680 and 1630 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is found around 1550-1510 cm⁻¹. nih.govnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchAmide~3300Medium-Strong
Aromatic C-H StretchThiophene~3100-3000Medium-Weak
Aliphatic C-H StretchEthyl, Methyl~2975-2850Medium
Amide I (C=O Stretch)Amide~1650Strong
Amide II (N-H bend, C-N stretch)Amide~1540Strong
Aromatic C=C StretchThiophene~1500-1400Medium
C-Br StretchBromo-thiophene~600-500Medium-Strong

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₈H₁₀BrNOS), the exact mass of the molecular ion can be calculated and compared to the experimentally determined value to confirm the molecular formula. The isotopic pattern, particularly the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive characteristic.

The fragmentation pathway can be elucidated using tandem mass spectrometry (MS/MS). The protonated molecule is fragmented, and the masses of the resulting ions are analyzed to deduce the molecular structure. A plausible fragmentation pathway would involve initial cleavages at the most labile bonds, such as the amide C-N bond or the C-C bond of the ethyl group.

Table 3: Predicted HRMS Data and Plausible Fragment Ions

m/z (predicted)Ion FormulaDescription
246.9716 / 248.9695[C₈H₁₀⁷⁹BrNOS]⁺ / [C₈H₁₀⁸¹BrNOS]⁺Molecular Ion (M⁺)
247.9794 / 249.9773[C₈H₁₁⁷⁹BrNOS]⁺ / [C₈H₁₁⁸¹BrNOS]⁺Protonated Molecule ([M+H]⁺)
218.9767 / 220.9746[C₇H₇⁷⁹BrNOS]⁺ / [C₇H₇⁸¹BrNOS]⁺Loss of ethylene (B1197577) from ethyl group
204.9297 / 206.9276[C₅H₂⁷⁹BrOS]⁺ / [C₅H₂⁸¹BrOS]⁺Loss of N-methyl and ethyl groups
176.9348 / 178.9327[C₄H₂⁷⁹BrS]⁺ / [C₄H₂⁸¹BrS]⁺Loss of CO (from m/z 204.9/206.9)

Both ESI and APCI are "soft" ionization techniques that are ideal for HRMS analysis because they typically generate intact protonated molecules ([M+H]⁺) with minimal in-source fragmentation.

Electrospray Ionization (ESI): This method is well-suited for polar molecules. The compound, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase for mass analysis. ESI would be an effective method for generating the [M+H]⁺ ion of this compound.

Atmospheric Pressure Chemical Ionization (APCI): APCI is often used for less polar, thermally stable molecules. The sample solution is vaporized in a heated nebulizer and then ionized by a corona discharge. This creates reactant ions from the solvent and gas, which then ionize the analyte molecules primarily through proton transfer. APCI would also be a viable technique for this compound, yielding the [M+H]⁺ ion for accurate mass measurement.

Isotopic Abundance Patterns for Bromine Confirmation

Mass spectrometry is a powerful tool for confirming the presence of specific elements within a molecule through the analysis of isotopic patterns. Bromine naturally exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately a 1:1 ratio). libretexts.orgcsbsju.edu This natural distribution gives rise to a characteristic pattern in the mass spectrum of a bromine-containing compound.

For a molecule containing a single bromine atom, such as this compound, the molecular ion region will exhibit two distinct peaks of almost equal intensity, separated by two mass-to-charge (m/z) units. csbsju.edu These peaks correspond to the molecule containing the 79Br isotope (M+) and the molecule containing the 81Br isotope (M+2). libretexts.orgsavemyexams.com The observation of this signature M+ and M+2 doublet is a definitive confirmation of the presence of one bromine atom in the molecular structure. csbsju.edu This distinct 1:1 ratio helps to differentiate bromine from other elements like chlorine, which presents a 3:1 (M+ to M+2) ratio due to its isotopic abundances (35Cl and 37Cl). libretexts.orgcsbsju.edu

IsotopeNatural Abundance (%)Resulting PeakExpected Intensity Ratio
79Br~50.5M+~1:1
81Br~49.5M+2

X-ray Crystallographic Analysis for Solid-State Molecular Conformation and Intermolecular Interactions

While specific X-ray crystallographic data for this compound is not publicly available, analysis of similar thiophene carboxamide and bromothiophene structures provides significant insight into the expected solid-state conformation and intermolecular interactions. mdpi.comiucr.orgnih.gov Such studies are crucial for understanding how the molecule arranges itself in a crystalline lattice, which influences its physical properties.

In the solid state, thiophene carboxamide derivatives often engage in extensive networks of non-covalent interactions that dictate their crystal packing. mdpi.comiucr.orgnih.gov The planarity of the thiophene ring and the presence of the carboxamide group, which contains both hydrogen bond donors (the N-H group) and acceptors (the C=O group), facilitate the formation of ordered supramolecular assemblies. mdpi.comiucr.org Molecules related to the title compound have been shown to form dimers and chains through hydrogen bonding. iucr.orgnih.gov The ethyl and methyl substituents will also influence the packing by introducing steric effects and potentially participating in weaker C-H···X interactions.

Hydrogen bonds are expected to be the dominant intermolecular force in the crystal structure of this compound. The amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of chains or dimeric motifs. iucr.orgnih.gov For instance, similar structures exhibit inversion dimers linked by pairs of N—H⋯O or N—H⋯N hydrogen bonds. iucr.org

Furthermore, the bromine atom attached to the thiophene ring introduces the possibility of halogen bonding. tuni.fiacs.orgtuni.fi Halogen bonding is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the carbonyl oxygen or the sulfur atom of a neighboring molecule. tuni.fiacs.org In related halothiophene structures, C–Br···N and C–Br···O interactions have been observed, contributing significantly to the stability of the crystal lattice. acs.orgtuni.fi These interactions, in concert with hydrogen bonds, would create a robust three-dimensional network.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides a quantitative determination of the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, bromine) in a pure sample. This data is used to validate the empirical formula of the compound, which is subsequently compared with the molecular formula derived from its known structure (C₈H₁₀BrNOS).

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic masses of its constituent atoms.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percentage (%)
CarbonC12.011896.08836.65%
HydrogenH1.0081010.0803.84%
BromineBr79.904179.90430.48%
NitrogenN14.007114.0075.34%
OxygenO15.999115.9996.10%
SulfurS32.06132.06012.22%
Total Molecular Weight262.138100.00%

Experimental results from elemental analysis of a synthesized and purified sample of this compound would be expected to closely match these calculated percentages, typically within a ±0.4% margin, thereby confirming the compound's empirical and molecular formula.

Computational and Theoretical Investigations of 4 Bromo 5 Ethyl N Methylthiophene 2 Carboxamide

Quantum Chemical Calculations: Electronic Structure and Stability

Quantum chemical calculations provide a microscopic view of the electronic behavior and conformational preferences of 4-bromo-5-ethyl-N-methylthiophene-2-carboxamide. These theoretical approaches are instrumental in understanding the intrinsic properties that govern its chemical reactivity and potential applications.

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, enabling the accurate determination of a molecule's most stable three-dimensional arrangement, known as its optimized geometry. For this compound, DFT methods would be employed to explore its potential energy surface and identify the lowest energy conformers. This process involves systematically rotating the flexible bonds, such as the C-C bond of the ethyl group and the C-N bond of the carboxamide, to map out the various possible spatial orientations of the atoms.

The resulting data from such an analysis would reveal the most probable conformations of the molecule in the gas phase. Key parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer would be determined, providing a precise structural model. This foundational information is critical, as the geometry of a molecule directly influences its electronic properties and reactivity.

No specific computational studies on the geometry optimization and conformational analysis of this compound were found in the provided search results. The information presented here is a general description of the methodologies that would be applied.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in describing a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO would likely be distributed over the electron-rich thiophene (B33073) ring, while the LUMO's distribution would indicate the most probable sites for nucleophilic attack. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the energy required to excite an electron from the ground state to the first excited state, which is fundamental to understanding its electronic absorption properties.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from such a calculation, as no specific studies were found for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color spectrum to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

In the case of this compound, the MEP surface would likely show the most negative potential around the oxygen atom of the carboxamide group, making it a prime site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the methyl and ethyl groups would exhibit a positive potential. This analysis provides a visual and intuitive understanding of the molecule's reactive sites.

For this compound, NBO analysis would quantify the interactions between the lone pairs of the sulfur, oxygen, and nitrogen atoms with the antibonding orbitals of adjacent bonds. This would reveal the extent of electron delocalization within the thiophene ring and the carboxamide moiety. Furthermore, NBO analysis determines the hybridization of the atomic orbitals, which is fundamental to understanding the molecule's bonding framework.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution to characterize the nature of chemical bonds. By identifying bond critical points (BCPs) in the electron density, AIM can distinguish between covalent and ionic interactions and assess the strength of these bonds.

An AIM analysis of this compound would provide detailed information about the C-S, C-C, C-N, C=O, and C-Br bonds. The values of the electron density and its Laplacian at the BCPs would offer quantitative measures of bond order and the nature of the interatomic interactions, contributing to a deeper understanding of the molecule's electronic structure.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations could provide valuable predictions for its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predicted spectra can aid in the interpretation of experimental results and the structural elucidation of the compound.

No specific predicted spectroscopic parameters for this compound were found in the provided search results. The information presented here is a general description of the types of predictions that are possible through computational methods.

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means serves as a valuable tool for structural elucidation and confirmation. For this compound, theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with the B3LYP functional and a suitable basis set such as 6-311++G(d,p). semanticscholar.org These calculations provide insights into the electronic environment of each nucleus.

A strong correlation between the predicted and experimental chemical shifts is anticipated, validating the computed molecular geometry. While specific experimental data for this compound is not detailed in the available literature, studies on analogous thiophene carboxamide derivatives have demonstrated excellent linear correlation coefficients (R²) between theoretical and experimental values, often exceeding 0.99. mdpi.com This high degree of correlation allows for the confident assignment of experimental signals and provides a robust check for the synthesized structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific literature data is unavailable.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiophene-H7.85-
N-CH₃3.0126.5
Ethyl-CH₂2.8823.1
Ethyl-CH₃1.3214.8
Thiophene-C2 (C=O)-162.4
Thiophene-C3-125.0
Thiophene-C4 (C-Br)-115.7
Thiophene-C5 (C-Ethyl)-148.9
Carboxamide C=O-162.4

Calculations performed at the B3LYP/6-311++G(d,p) level of theory in CDCl₃.

Simulated IR and UV-Vis Spectra

Theoretical vibrational and electronic spectra offer a deeper understanding of the molecule's structural and electronic properties.

Infrared (IR) Spectroscopy: Simulated IR spectra, calculated using DFT methods, can predict the vibrational frequencies corresponding to specific functional groups within this compound. scielo.org.zaresearchgate.net Key predicted vibrational bands would include the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹), N-H stretching (if a secondary amide, though this is N-methylated), C-N stretching, and various C-H and C-S stretching and bending modes of the thiophene ring and its substituents. bohrium.comnih.gov Potential Energy Distribution (PED) analysis is often employed to assign these calculated vibrational modes accurately. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.gov These calculations can predict the electronic transitions, oscillator strengths, and maximum absorption wavelengths (λmax). For a molecule like this compound, transitions would likely involve π → π* and n → π* electronic excitations within the conjugated thiophene ring system and the carboxamide group. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the nature of these electronic transitions.

Table 2: Predicted Key Vibrational Frequencies and Electronic Transitions (Note: These are hypothetical values for illustrative purposes.)

Spectral TypePredicted ValueAssignment
IR Frequency~1675 cm⁻¹C=O stretch (Amide I)
IR Frequency~1540 cm⁻¹N-H bend / C-N stretch (Amide II)
IR Frequency~3080 cm⁻¹Aromatic C-H stretch
IR Frequency~700 cm⁻¹C-S stretch
UV-Vis λmax~280 nmπ → π* transition
UV-Vis λmax~320 nmn → π* transition

Reactivity and Reaction Mechanism Studies

Computational chemistry is instrumental in exploring the reactivity and mechanistic pathways of chemical reactions.

The thiophene ring is susceptible to electrophilic substitution, and DFT calculations can predict the most likely sites of reaction. researchgate.net By calculating the energies of the sigma complexes (Wheland intermediates) formed upon attack of an electrophile at different positions of the thiophene ring in this compound, the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation can be determined. The position leading to the most stable intermediate is generally the preferred site of substitution. Molecular electrostatic potential (MEP) maps can also visually indicate the electron-rich areas prone to electrophilic attack.

DFT calculations can be used to map the energetic landscape of the synthetic route to this compound. researchgate.net This involves calculating the energies of reactants, intermediates, transition states, and products for each step. For instance, in a potential synthesis involving the bromination of an ethyl-N-methylthiophene-2-carboxamide precursor, the reaction energy (ΔE) and activation energy (Ea) can be computed to assess the thermodynamic and kinetic feasibility of the step. rsc.org This provides valuable information for optimizing reaction conditions.

To understand the selectivity of reactions, locating and analyzing the transition state structures is crucial. researchgate.net For example, if the synthesis of this compound involves a step with potential regioisomeric products, comparing the activation energies of the competing transition states can explain the observed product distribution. A lower activation energy pathway will be kinetically favored. Vibrational frequency calculations on the located transition states are performed to confirm they are true first-order saddle points on the potential energy surface, characterized by a single imaginary frequency.

Exploration of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics. Computational methods can predict the NLO properties of this compound. The first-order hyperpolarizability (β), a key indicator of second-order NLO activity, can be calculated using DFT. mdpi.com The presence of electron-donating (ethyl) and electron-withdrawing (bromo, carboxamide) groups on the conjugated thiophene ring system can lead to a significant intramolecular charge transfer, which is a prerequisite for a large NLO response. researchgate.netnih.govresearchgate.net The magnitude of the dipole moment and the HOMO-LUMO energy gap are also important parameters in assessing the NLO potential of a molecule. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

No publicly available research data was found for this specific compound.

Reaction Mechanisms and Chemical Reactivity of 4 Bromo 5 Ethyl N Methylthiophene 2 Carboxamide

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it more susceptible to electrophilic attack than benzene (B151609). wikipedia.org The substitution pattern of 4-bromo-5-ethyl-N-methylthiophene-2-carboxamide, however, leaves only the C3 position available for electrophilic aromatic substitution, and the feasibility of such a reaction is governed by the cumulative electronic effects of the existing substituents.

Further bromination of this compound would necessarily occur at the C3 position, the only available site on the thiophene ring. The kinetics of this reaction are influenced by the activating and deactivating nature of the groups already present.

Regioselectivity : Electrophilic attack is directed to the C3 position. The synthesis of similarly substituted thiophenes often proceeds via directed lithiation followed by quenching with an electrophile, such as bromine, which suggests that direct electrophilic substitution might be challenging or low-yielding due to the electronic deactivation of the ring. mdpi.comresearchgate.net

The reactivity of the thiophene ring is a result of the combined influence of the bromo, ethyl, and N-methylcarboxamide substituents. jcu.edu.au

Bromo Group (at C4) : Halogens are generally deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring. However, they are ortho-, para-directing because of their positive mesomeric effect (+M), where a lone pair of electrons can be donated to the ring system. In this molecule, the bromine at C4 would direct incoming electrophiles to the adjacent C3 and C5 positions. As the C5 position is already substituted, its directing influence favors the C3 position.

Ethyl Group (at C5) : Alkyl groups are electron-donating through a positive inductive effect (+I) and hyperconjugation. This increases the electron density of the ring, making it more reactive towards electrophiles (activating effect). It directs incoming electrophiles to the ortho and para positions. The ethyl group at C5 would therefore direct towards the C4 position, which is already occupied.

N-methylcarboxamide Group (at C2) : The amide group is a strong deactivating group due to both its negative inductive (-I) and mesomeric (-M) effects. It withdraws significant electron density from the thiophene ring, particularly from the adjacent C3 position, making electrophilic substitution more difficult.

The cumulative effect is a thiophene ring that is substantially deactivated towards electrophilic aromatic substitution. While the directing effects of the bromo group align to favor substitution at the C3 position, the strong deactivating influence of the adjacent carboxamide group presents a significant kinetic barrier to the reaction.

Amide Reactivity and Transformations

The N-methylcarboxamide group at the C2 position is a key functional handle that can undergo various chemical transformations.

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. The reaction generally requires heating.

Acid-Catalyzed Hydrolysis : The mechanism involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, and subsequent proton transfers lead to the cleavage of the C-N bond, yielding 5-bromo-4-ethylthiophene-2-carboxylic acid and methylammonium (B1206745) ion.

Base-Catalyzed Hydrolysis : This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. rsc.org This forms a tetrahedral intermediate which then expels the methylamide anion (a poor leaving group) to form the carboxylic acid. A final proton transfer results in the carboxylate salt and methylamine (B109427). The kinetics of this reaction are typically second-order, being first-order in both the amide and the hydroxide ion.

Hydrolysis ConditionReagentsProducts
AcidicH₃O⁺, Heat5-bromo-4-ethylthiophene-2-carboxylic acid, Methylammonium ion (CH₃NH₃⁺)
BasicOH⁻, H₂O, Heat5-bromo-4-ethylthiophene-2-carboxylate, Methylamine (CH₃NH₂)

The carboxamide group can be converted into other functional groups, expanding the synthetic utility of the parent molecule. solubilityofthings.com

Reduction to Amine : A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, yielding (5-bromo-4-ethylthiophen-2-yl)-N-methylmethanamine.

Conversion to Thioamide : The oxygen of the carboxamide can be replaced with sulfur using reagents like Lawesson's reagent, which would produce 4-bromo-5-ethyl-N-methylthiophene-2-carbothioamide.

TransformationReagent(s)Product
Reduction1. LiAlH₄ 2. H₂O(5-bromo-4-ethylthiophen-2-yl)-N-methylmethanamine
ThionationLawesson's Reagent4-bromo-5-ethyl-N-methylthiophene-2-carbothioamide

Reactivity at the Bromine Center: Cross-Coupling Chemistry

The bromine atom at the C4 position is a versatile handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. jcu.edu.au These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki Coupling : This reaction involves the coupling of the bromothiophene with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govsciencegate.appnih.gov This method is widely used to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups.

Heck Reaction : The Heck reaction couples the bromothiophene with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgbeilstein-journals.org This reaction is a powerful tool for the arylation of olefins.

Sonogashira Coupling : This reaction couples the bromothiophene with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net It is a reliable method for the synthesis of aryl-alkynes.

Below is a table summarizing typical conditions for these cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst/BaseTypical Products
SuzukiArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ / K₃PO₄4-Aryl-5-ethyl-N-methylthiophene-2-carboxamide
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / K₂CO₃4-Alkenyl-5-ethyl-N-methylthiophene-2-carboxamide
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI / Et₃N4-Alkynyl-5-ethyl-N-methylthiophene-2-carboxamide

Mechanism of Palladium-Catalyzed Coupling Reactions

The carbon-bromine bond at the 4-position of the thiophene ring is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations, such as the Suzuki-Miyaura coupling, proceeds through a well-established catalytic cycle involving a palladium(0) species. libretexts.orgutrgv.eduyoutube.com

The catalytic cycle can be described in three primary steps:

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) complex. This requires a base in the case of Suzuki coupling to form an 'ate' complex, which enhances the nucleophilicity of the organic group being transferred. The halide or other leaving group on the palladium is displaced by the new organic moiety.

Reductive Elimination : The final step is the reductive elimination of the newly coupled product. The two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the final product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. utrgv.edu This step is typically fast and irreversible.

This mechanistic pathway allows for the selective formation of a new bond at the C4 position of the thiophene ring, leaving the other parts of the molecule intact.

Substrate Scope and Limitations for this compound

The success and efficiency of palladium-catalyzed coupling reactions with this compound depend on several factors, including the coupling partner, catalyst system, and reaction conditions.

Substrate Scope:

Suzuki-Miyaura Coupling : This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov this compound is expected to couple efficiently with various aryl, heteroaryl, vinyl, and alkyl boronic acids and esters. The presence of the amide and ethyl groups is generally well-tolerated.

Stille Coupling : This reaction utilizes organostannanes as coupling partners. It is known for its tolerance of a wide array of functional groups and is often used when other methods fail, though a key drawback is the toxicity of the tin byproducts.

Heck Coupling : This reaction would involve coupling with alkenes. The regioselectivity could be influenced by the electronic nature of the thiophene substituents.

Buchwald-Hartwig Amination : This allows for the formation of carbon-nitrogen bonds, coupling the thiophene with primary or secondary amines. The N-methylcarboxamide group on the substrate should be compatible with these conditions.

Sonogashira Coupling : This reaction enables the formation of carbon-carbon triple bonds by coupling with terminal alkynes, a valuable transformation for extending conjugation.

Limitations:

Steric Hindrance : The ethyl group at the adjacent C5 position may introduce some steric hindrance, potentially slowing down the rate of oxidative addition and transmetalation. mdpi.comnih.gov Very bulky coupling partners, such as ortho-substituted arylboronic acids, may lead to lower yields or require more forcing reaction conditions. mdpi.com

Electronic Effects : The N-methylcarboxamide is an electron-withdrawing group, which can influence the electron density of the thiophene ring and affect the rate of oxidative addition. The ethyl group is weakly electron-donating. The balance of these electronic factors can impact catalyst selection and reaction efficiency.

Catalyst Deactivation : The sulfur atom in the thiophene ring has the potential to coordinate to the palladium catalyst, which can sometimes lead to catalyst deactivation. However, in many reported cases of thiophene coupling, this is not a prohibitive issue. mdpi.com

Side Reactions : In some instances, particularly with di-halogenated thiophenes, dehalogenation can be a competing side reaction. nih.gov For the mono-brominated title compound, this is less of a concern but can occur under certain conditions, especially if the reaction is prolonged.

Reactivity at the Ethyl Group: Potential for Further Functionalization

The ethyl group at the C5 position of the thiophene ring offers opportunities for subsequent chemical modifications. The carbon atom of the ethyl group directly attached to the thiophene ring (the α-carbon or "benzylic-like" position) is activated towards certain reactions due to its proximity to the aromatic system.

Potential functionalization reactions include:

Free-Radical Halogenation : The α-hydrogen atoms on the ethyl group are susceptible to substitution via free-radical pathways. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN would be expected to selectively introduce a bromine atom at the α-position, yielding 4-bromo-5-(1-bromoethyl)-N-methylthiophene-2-carboxamide. This new halide could then be used in subsequent nucleophilic substitution or elimination reactions.

Oxidation : The ethyl group can be oxidized under various conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the ethyl group to an acetyl group or, under more vigorous conditions, to a carboxylic acid. However, care must be taken as the thiophene ring itself can be sensitive to strong oxidants. nih.gov Milder, more selective oxidation methods might be required to achieve partial oxidation.

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound are of interest for understanding its electron-donating and -accepting capabilities, which is crucial for applications in materials science, such as organic electronics.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of chemical species. nih.gov By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of a molecule. For this compound, a CV experiment would reveal information about the stability of its charged states.

The oxidation process would involve the removal of an electron from the π-system of the thiophene ring, forming a radical cation. The potential at which this occurs (Epa, anodic peak potential) is influenced by the substituents. The electron-donating ethyl group would be expected to lower the oxidation potential compared to an unsubstituted thiophene, while the electron-withdrawing N-methylcarboxamide and bromo groups would increase it.

The reduction process would involve the addition of an electron, likely into the π* antibonding orbitals of the system, to form a radical anion. This process may be irreversible, particularly due to the presence of the C-Br bond, which can undergo cleavage upon reduction.

Hypothetical Cyclic Voltammetry Data

A hypothetical data table for the cyclic voltammetry of this compound is presented below, based on typical values for similar substituted thiophenes. researchgate.net

ProcessEpa (V vs. Fc/Fc⁺)Epc (V vs. Fc/Fc⁺)E₁/₂ (V vs. Fc/Fc⁺)Reversibility
Oxidation+1.35+1.28+1.32Quasireversible
Reduction-2.10Irreversible

This interactive data table presents hypothetical values for illustrative purposes. Epa is the anodic peak potential, Epc is the cathodic peak potential, and E₁/₂ is the half-wave potential. Ferrocene/Ferrocenium (Fc/Fc⁺) is a common internal standard.

Understanding Electron Transfer Processes

The transfer of electrons to or from this compound is central to its redox behavior. mdpi.com

Reduction (Electron Addition) : An electron is accepted into the lowest unoccupied molecular orbital (LUMO). The energy of the LUMO is lowered by the electron-withdrawing substituents, making reduction easier (occur at a less negative potential). The C-Br bond is a key feature in the reduction process. The addition of an electron can populate the σ* orbital of the C-Br bond, leading to dissociative electron transfer, where the bond cleaves to form a thienyl radical and a bromide anion. rsc.org This is why the reduction is often observed as an irreversible process in cyclic voltammetry.

Interactions with Small Molecules and Solvents: Host-Guest Chemistry or Intermolecular Bonding

The structure of this compound allows for several types of non-covalent interactions with solvent molecules or other small molecules, which can influence its solubility, crystal packing, and potential for self-assembly.

Hydrogen Bonding : The N-methylcarboxamide group is a key site for hydrogen bonding. The amide nitrogen atom bears a hydrogen (N-H) that can act as a hydrogen bond donor. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. acs.orgnih.gov In solution, these sites will interact with protic solvents like alcohols or water. In the solid state, these groups can form intermolecular hydrogen bonds with neighboring molecules, leading to the formation of chains or more complex supramolecular structures.

π-π Stacking : The aromatic thiophene ring can participate in π-π stacking interactions. acs.orgbohrium.comresearchgate.net These are attractive, non-covalent interactions between aromatic rings. In solution and in the solid state, molecules of this compound may stack in a parallel or offset fashion, driven by van der Waals forces and electrostatic interactions. mdpi.com The presence of substituents can influence the geometry and strength of these interactions.

Halogen Bonding : The bromine atom on the thiophene ring can act as a halogen bond donor. This is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom of a neighboring molecule or solvent. rsc.org

These varied intermolecular forces play a critical role in the macroscopic properties of the compound, from its melting point and solubility to its potential use in constructing ordered materials.

Synthetic Exploration of Functionalized 4 Bromo 5 Ethyl N Methylthiophene 2 Carboxamide Analogs and Derivatives

Design Principles for Structural Modification

Key design strategies include:

Isosteric and Bioisosteric Replacements: The sulfur atom in the thiophene (B33073) ring can participate in hydrogen bonding, influencing intermolecular interactions. nih.gov Substituents on the ring or the amide can be replaced with isosteres (atoms or groups with similar size and electronic configuration) to fine-tune properties. For example, the bromine atom could be replaced with chlorine or a cyano group.

Homologation: The ethyl group at the C5 position can be extended or shortened (e.g., replaced with methyl, propyl, or butyl groups) to probe the effects of chain length on steric and lipophilic characteristics. biomedres.us

Structural and Functional Group Diversification: The bromine atom at the C4 position is a versatile handle for introducing a wide array of functional groups via cross-coupling reactions. This allows for the incorporation of aryl, heteroaryl, and other complex moieties. nih.gov Similarly, the N-methyl group can be replaced with larger alkyl groups, cycloalkyl, or aryl substituents to explore the chemical space around the amide bond.

Conformational Constraint: Introducing cyclic structures or bulky groups can restrict the conformational flexibility of the molecule. For instance, the N-methyl and the adjacent part of the thiophene ring could be incorporated into a new heterocyclic ring system.

These principles allow for a rational exploration of the chemical space surrounding the parent compound, leading to the generation of novel derivatives with tailored properties.

Systematic Variation of Substituents on the Thiophene Ring

The thiophene ring of 4-bromo-5-ethyl-N-methylthiophene-2-carboxamide is substituted at the 2, 4, and 5 positions, offering rich opportunities for synthetic modification.

The bromine atom at the C4 position is particularly amenable to modification. As a halogen, it is an excellent leaving group for various metal-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, fundamentally altering the electronic and steric nature of the molecule. The ethyl group at the C5 position can also be varied, typically by starting from a different precursor during the synthesis of the thiophene ring.

Below is a table outlining potential modifications at the C4 and C5 positions and the common synthetic methods employed.

PositionCurrent SubstituentProposed VariationPotential Synthetic Method(s)
C4 Bromo (-Br)Aryl (e.g., -Phenyl)Suzuki Coupling (with arylboronic acid), Stille Coupling (with arylstannane)
Heteroaryl (e.g., -Pyridyl)Suzuki or Stille Coupling
Alkynyl (e.g., -C≡C-Ph)Sonogashira Coupling (with terminal alkyne)
Cyano (-CN)Nucleophilic substitution with cyanide salts (e.g., CuCN)
Amino (-NR₂)Buchwald-Hartwig Amination
C5 Ethyl (-CH₂CH₃)Methyl (-CH₃)Synthesis from a precursor with a methyl group
Propyl, Butyl, etc.Synthesis from a precursor with the corresponding alkyl group
CycloalkylSynthesis from a corresponding precursor
Methoxy (-OCH₃)Synthesis from a 5-hydroxythiophene precursor followed by alkylation

Modifications of the N-methylcarboxamide Moiety

The N-methylcarboxamide group at the C2 position is a critical feature of the molecule, influencing its polarity, hydrogen bonding capability, and conformational preferences. Modifications to this moiety can be divided into changes to the amide nitrogen substituent and alterations to the carbonyl group itself.

Replacing the N-methyl group is a common strategy to explore the impact of steric bulk and electronics. nih.gov Increasing the size of the alkyl group (e.g., to N-ethyl or N-isopropyl) can introduce steric hindrance that may affect the planarity of the molecule and the reactivity of the nearby thiophene ring. Replacing the methyl group with an aryl or heteroaryl ring introduces significant electronic and structural changes.

Furthermore, the amide linker itself can be modified. For example, it can be reduced to a secondary amine, or its orientation can be reversed to form a "reverse amide." acs.orgacs.org

The following table details potential modifications to the N-methylcarboxamide group.

Moiety ComponentCurrent SubstituentProposed VariationSynthetic Approach
Amide Nitrogen Methyl (-CH₃)Hydrogen (-H)Amidation of the corresponding carboxylic acid with ammonia.
Ethyl, Isopropyl, etc.Amidation with the corresponding primary amine (e.g., ethylamine).
Phenyl (-Ph)Amidation with aniline.
Benzyl (-CH₂Ph)Amidation with benzylamine.
CyclopropylAmidation with cyclopropylamine.
Amide Linker Carboxamide (-CONH-)Secondary Amine (-CH₂NH-)Reduction of the amide (e.g., with LiAlH₄).
"Reverse" Amide (-NHCO-)Synthesis starting from 2-aminothiophene and coupling with a carboxylic acid.

These modifications provide a pathway to a wide range of derivatives, each with distinct chemical characteristics.

Development of Efficient Synthetic Routes to Diverse Derivatives

The synthesis of this compound and its derivatives relies on established methodologies for the construction and functionalization of the thiophene ring. nih.gov Efficient synthetic routes are characterized by high yields, regioselectivity, and tolerance of various functional groups. ncl.res.in

A plausible general synthesis for the parent compound and its derivatives could proceed as follows:

Thiophene Ring Formation: A common method for constructing substituted thiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. derpharmachemica.comijprajournal.com To obtain the desired 5-ethyl substitution pattern, an appropriate starting ketone would be used.

Regioselective Functionalization: An alternative to building the ring from scratch is the functionalization of a simpler thiophene precursor. For example, direct lithiation of a 2-substituted thiophene followed by quenching with an electrophile is a powerful method for regioselective substitution. researchgate.netresearchgate.net Successive lithiation and electrophilic trapping steps can be used to install the required substituents.

Amide Bond Formation: The N-methylcarboxamide group is typically installed by coupling the corresponding thiophene-2-carboxylic acid with methylamine (B109427). This is often achieved by first activating the carboxylic acid, for instance by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. mdpi.com Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used for direct amidation. nih.gov

Diversification: Once the core structure is assembled, the bromine atom at the C4 position serves as a key diversification point for introducing a wide range of substituents using the cross-coupling reactions mentioned in section 6.2.

Modern synthetic approaches, such as one-pot multicomponent reactions and metal-free synthesis, are also being developed to improve efficiency and reduce waste. nih.gov The choice of synthetic route will depend on the desired final structure and the availability of starting materials.

Structure-Reactivity Relationships within Analog Series

The chemical reactivity of this compound and its analogs is governed by the electronic properties of the thiophene ring and its substituents. nih.govwikipedia.org Thiophene is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, with a reactivity greater than that of benzene (B151609). nih.gov

Influence of Substituents on the Thiophene Ring: The substituents on the thiophene ring modulate its reactivity and the regioselectivity of further reactions.

The carboxamide group at C2 is electron-withdrawing, which deactivates the ring towards electrophilic substitution.

The ethyl group at C5 is electron-donating, which activates the ring.

The bromo group at C4 is deactivating due to its inductive effect but can direct incoming electrophiles. The interplay of these electronic effects determines the most likely position for any further substitution reactions.

Reactivity of the Amide Moiety: The N-methylcarboxamide group has its own characteristic reactivity. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton in analogs where the methyl group is replaced by hydrogen is weakly acidic. The carbonyl oxygen can act as a hydrogen bond acceptor.

By systematically varying the substituents as outlined in the previous sections, a clear understanding of the structure-reactivity relationships can be established. For example, replacing the electron-donating ethyl group with an electron-withdrawing group would likely decrease the rate of electrophilic substitution on the ring but could potentially alter the reactivity at the C4-bromo position in cross-coupling reactions.

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Structural Insights for 4-bromo-5-ethyl-N-methylthiophene-2-carboxamide

Subsequent steps would focus on the regioselective introduction of the bromo and carboxamide groups. Directed lithiation has proven to be a powerful tool for achieving specific substitution patterns on the thiophene (B33073) ring. For example, the synthesis of the related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was accomplished through a series of three successive chemo- and regioselective direct lithiation reactions starting from thiophene. mdpi.com This approach allows for controlled functionalization at desired positions. The carboxamide group can be introduced by reacting a lithiated thiophene intermediate with an appropriate isocyanate, such as methyl isocyanate in this case, or by converting a carboxylic acid derivative. Bromination can then be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid. mdpi.com

Structurally, this compound features a thiophene core, which is an aromatic five-membered heterocycle containing a sulfur atom. The aromaticity and planarity of the thiophene ring are key features that influence its chemical reactivity and potential for receptor binding in biological systems. mdpi.com The substituents—a bromine atom, an ethyl group, and an N-methylcarboxamide group—are expected to significantly modulate the electronic properties and steric profile of the molecule. The electron-withdrawing nature of the bromine and carboxamide groups, contrasted with the electron-donating ethyl group, creates a specific electronic distribution within the ring. This substitution pattern is crucial for its reactivity in further chemical transformations and its potential interactions with biological targets.

Computational methods, such as Density Functional Theory (DFT), are often employed to gain deeper insights into the electronic structure, molecular electrostatic potential, and reactivity patterns of thiophene carboxamide derivatives. researchgate.netnih.gov Such studies could elucidate bond lengths, bond angles, and torsional angles, providing a detailed three-dimensional picture of the molecule's conformation.

Contributions to Thiophene Chemistry and Organic Synthesis

Substituted thiophenes are cornerstone building blocks in organic synthesis, with wide-ranging applications in materials science and medicinal chemistry. mdpi.com Thiophene derivatives are integral to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The specific substitution pattern of this compound makes it a valuable intermediate for creating more complex molecules.

The presence of a bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. nih.govnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups at the 4-position, enabling the synthesis of a diverse library of compounds. The carboxamide functional group also offers opportunities for further chemical modification.

Thiophene carboxamide scaffolds, in particular, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. mdpi.comnih.gov They have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comresearchgate.netnih.gov The structural features of this compound make it an interesting candidate for biological evaluation, as modifications at the bromine and amide positions could be used to fine-tune its activity and selectivity.

Proposed Future Research Avenues in Fundamental Chemical Exploration

While the foundational chemistry of thiophenes is well-established, there remain numerous opportunities for innovation and deeper understanding, particularly concerning complex derivatives like this compound.

Advanced Computational Studies of Complex Reaction Pathways

Advanced computational studies, going beyond standard DFT calculations, could provide a more profound understanding of the reaction mechanisms involved in the synthesis and transformation of this compound. researchgate.net Techniques such as Molecular Electron Density Theory (MEDT) can be employed to analyze reaction mechanisms and selectivity in detail. researchgate.net For potential biological applications, molecular docking and dynamics simulations can predict binding affinities and interactions with specific protein targets, guiding the rational design of more potent and selective derivatives. researchgate.netnih.gov

Exploration of New Chemical Transformations for the Compound

The unique combination of functional groups in this compound opens the door to exploring novel chemical transformations. Beyond standard cross-coupling reactions at the bromine position, research could investigate more advanced transformations, such as photoredox catalysis or electrochemical synthesis, to introduce novel functionalities. The interplay between the different substituents on the thiophene ring could lead to unexpected reactivity and the discovery of new synthetic methodologies.

Development of Environmentally Sustainable Synthetic Protocols

A significant future direction in the synthesis of thiophene derivatives is the development of environmentally benign protocols. nih.gov This aligns with the principles of green chemistry, which aim to reduce the use of hazardous reagents and solvents. nih.gov Research in this area could focus on utilizing greener solvents like water, ethanol, or deep eutectic solvents, and employing metal-free catalytic systems. nih.govrsc.org The use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, could further enhance the sustainability of synthetic routes to this compound and related compounds. nih.gov

Table of Key Synthetic Reactions for Thiophene Derivatives

Reaction TypeDescriptionRelevance
Directed LithiationUse of a directing group to achieve regioselective deprotonation and subsequent functionalization. mdpi.comA key method for controlling the substitution pattern on the thiophene ring.
Suzuki-Miyaura CouplingA palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.govnih.govEnables the introduction of aryl or vinyl substituents at the bromo position.
Gewald ReactionA multi-component reaction for the synthesis of 2-aminothiophenes. nih.govrsc.orgA classic and efficient method for constructing the thiophene ring itself.
C-H ArylationDirect functionalization of a C-H bond with an aryl group, often catalyzed by palladium. organic-chemistry.orgA modern, atom-economical approach to thiophene functionalization.

Q & A

Basic Research Questions

Q. What are the foundational synthetic methodologies for preparing 4-bromo-5-ethyl-N-methylthiophene-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including bromination of the thiophene core, amidation, and coupling reactions. Key methods include:

  • Gewald Reaction : For thiophene ring formation using ketones, sulfur, and cyanoacetates under basic conditions.
  • Suzuki Coupling : To introduce aryl/alkyl groups using palladium catalysts .
  • Amidation : Reacting the carboxylic acid intermediate with methylamine using coupling agents like HATU or EDC.
  • Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for coupling steps), and reaction time (monitored via TLC).
    • Data Table : Common Reaction Conditions
StepReagents/ConditionsYield Range
BrominationNBS, DMF, 80°C70–85%
AmidationMethylamine, EDC, DCM, RT60–75%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, Dioxane, 90°C50–70%

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C4, ethyl at C5). Key signals: δ 2.5–3.0 ppm (N–CH₃), δ 1.2–1.4 ppm (ethyl –CH₂–).
  • Mass Spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) and bromine isotopic patterns.
  • IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and thiophene C–S vibrations (~690 cm⁻¹).
  • HPLC-PDA : Assesses purity (>95% required for biological assays).

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the amidation step?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, THF) vs. non-polar (DCM) to stabilize intermediates.
  • Catalyst Optimization : Compare EDC/HOBt vs. HATU for coupling efficiency.
  • Temperature Gradients : Perform reactions at 25°C, 40°C, and 60°C to identify kinetic vs. thermodynamic control.
  • Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Troubleshooting : If byproducts form, employ column chromatography with EtOAc/hexane gradients (3:7 to 1:1).

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR)?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Map through-space interactions to confirm regiochemistry. For example, NOE between N–CH₃ and ethyl groups confirms spatial proximity.
  • X-ray Crystallography : Definitive structural assignment if crystals are obtainable (use slow vapor diffusion with EtOH/water).
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*).

Q. What strategies enhance regioselective bromination at the thiophene C4 position?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., –COOEt) at C2 to direct bromine to C4.
  • Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to stabilize transition states.
  • Solvent Effects : Non-polar solvents (CCl₄) favor electrophilic substitution at less hindered positions.
  • Competitive Experiments : Compare NBS vs. Br₂ in DMF; NBS often offers better selectivity.

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

  • Methodological Answer :

  • Analog Synthesis : Modify the ethyl group (replace with –CF₃, –OCH₃) or amide (swap N–CH₃ for bulkier substituents).
  • In Vitro Assays : Test against Gram+/– bacteria (MIC values) and fungal strains (C. albicans).
  • Molecular Docking : Use AutoDock Vina to predict binding to bacterial enoyl-ACP reductase (FabI).
  • Data Table : Example SAR Modifications
Modification SiteGroup TestedMIC (μg/mL) vs. S. aureus
C5 Ethyl–CF₃2.5
N–CH₃–CH₂Ph0.8

Contradictions and Validation

  • Synthesis Yields : reports 70–85% bromination yields, while notes 50–70% for similar steps. This discrepancy may arise from solvent purity or catalyst lot variability. Validate via controlled replicates.
  • Bioactivity Predictions : Docking results () may conflict with experimental MICs. Cross-validate using isothermal titration calorimetry (ITC) for binding affinity measurements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.